N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20150606
InChI: InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-7-9)10-1-2-13-15-3-4-18(13)8-10/h1-4,8-9,11-12,16H,5-7H2,(H,17,19)
SMILES:
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC20150606

Molecular Formula: C14H16N4O

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide -

Specification

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-7-9)10-1-2-13-15-3-4-18(13)8-10/h1-4,8-9,11-12,16H,5-7H2,(H,17,19)
Standard InChI Key XMDIMVXGPMCIRQ-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide, with a canonical SMILES string of C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=C3. Key identifiers include:

PropertyValue
Molecular FormulaC14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}
Molecular Weight256.30 g/mol
PubChem CID22565708
CAS NumberNot yet assigned

The bicyclo[2.2.1]heptane moiety introduces stereochemical complexity, while the planar imidazo[1,2-a]pyridine scaffold enables π-π stacking interactions with biological targets .

Conformational Stability

The rigid bicyclic system restricts rotational freedom, potentially enhancing binding affinity to enzymes or receptors. Computational models suggest that the carboxamide linker adopts a trans configuration, optimizing hydrogen-bonding interactions .

Synthesis and Structural Analogues

Synthetic Pathways

While explicit details for this compound are unavailable, analogous imidazo[1,2-a]pyridine carboxamides are synthesized via:

  • Nucleophilic Acyl Substitution: Reacting imidazo[1,2-a]pyridine-6-carboxylic acid with amines under coupling reagents like EDCI/HOBt .

  • Multi-Step Heterocyclization: Starting from 2-aminopyridines, as demonstrated in antitubercular imidazo[1,2-a]pyridine-3-carboxamides .

For example, imidazo[1,2-a]pyridine-3-carboxamides were synthesized via lithium hydroxide saponification of ethyl 2-chloroacetoacetate intermediates, achieving yields >85% .

Structural Analogues with Documented Bioactivity

CompoundBioactivityMIC (μM)Target
Imidazo[1,2-a]pyridine-3-carboxamide 18 Antitubercular vs. M. tuberculosis≤0.006QcrB (ATP homeostasis)
Imidazo[1,2-b]pyridazine derivatives TAK1 kinase inhibition in myelomaIC₅₀ < 0.1Transforming growth factor-β activated kinase

These analogues highlight the pharmacophoric importance of the imidazo-pyridine core and carboxamide substituents .

Hypothesized Biological Mechanisms

Antimycobacterial Activity

Structurally related compounds exhibit sub-micromolar activity against M. tuberculosis, including multidrug-resistant (MDR) strains . For instance, compound 18 (Table 2) showed MIC values 10-fold lower than clinical candidate PA-824, likely via QcrB inhibition .

Pharmacokinetic Considerations

While in vivo data for this specific compound are lacking, analogues demonstrate favorable pharmacokinetics:

ParameterImidazo[1,2-a]pyridine 13 Imidazo[1,2-a]pyridine 18
Oral AUC (ng·h/mL)54,200 (100 mg/kg)11,000 (10 mg/kg)
Oral Bioavailability35.8%31.1%
Half-Life (h)1.9313.2

The extended half-life of 18 suggests that bicyclic substitutions may improve metabolic stability .

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Control: The azabicyclo[2.2.1]heptane system requires enantioselective synthesis to avoid racemic mixtures.

  • Scalability: Multi-step routes may limit large-scale production .

Research Priorities

  • Target Deconvolution: Identify primary biological targets via proteomic profiling.

  • In Vivo Efficacy Studies: Evaluate antitumor or antimicrobial activity in animal models.

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